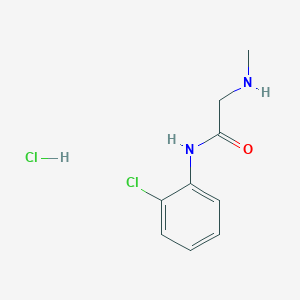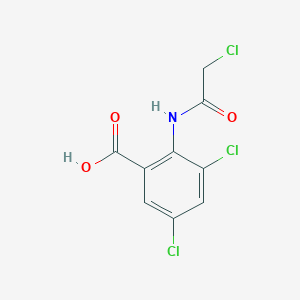![molecular formula C11H14O3 B2493947 [3-(Hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1260683-92-8](/img/structure/B2493947.png)
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate, also known as HMPP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylpropanoic acid and is commonly used as a reagent in organic synthesis. HMPP has been found to have various biochemical and physiological effects, which make it a useful tool for investigating biological processes.
作用机制
The mechanism of action of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. This compound has been shown to undergo oxidation by reactive oxygen species, leading to the formation of quinone methides and other reactive intermediates. These intermediates can react with proteins, DNA, and other biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound is its potential for non-specific interactions with biomolecules. This compound can react with a variety of biological molecules, which can make it difficult to interpret experimental results. Additionally, the reactive intermediates formed during the oxidation of this compound can be cytotoxic, which may limit its use in certain experimental systems.
未来方向
There are several future directions for the use of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in scientific research. One potential area of interest is the development of this compound-based fluorescent probes for the detection of reactive oxygen species in living cells. Additionally, the use of this compound as a substrate for enzymes such as horseradish peroxidase and laccase could be further explored for the development of biosensors. Finally, the potential anticancer and neuroprotective properties of this compound could be further investigated for the development of novel therapeutics.
合成方法
The synthesis of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a melting point of 75-76°C. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including natural products and pharmaceuticals. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, it has been used as a substrate for enzymes such as horseradish peroxidase and laccase, which catalyze the oxidation of this compound to produce a colored product that can be measured spectrophotometrically.
属性
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAGFFHSWRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

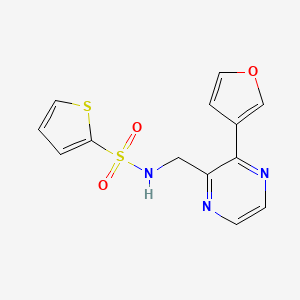
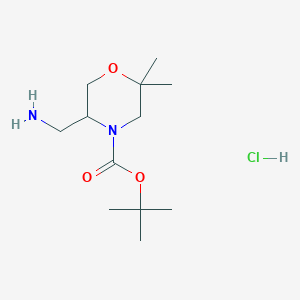

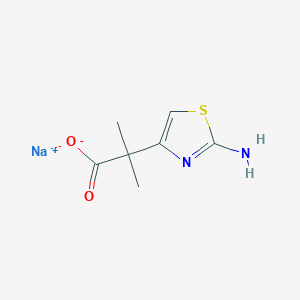
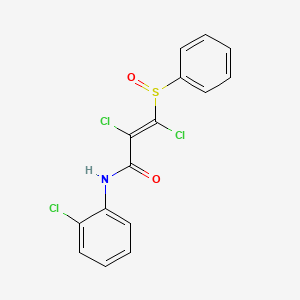
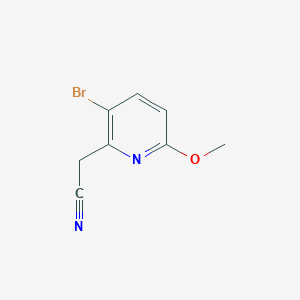
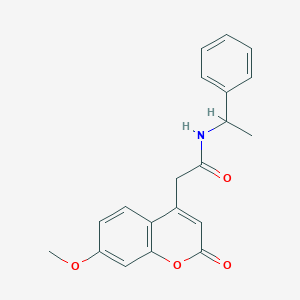

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
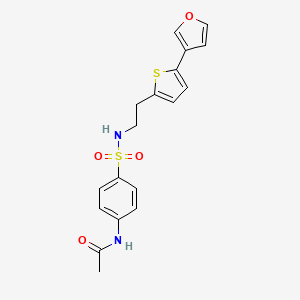
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

